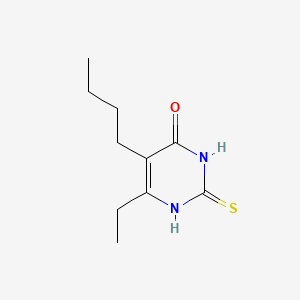

5-Butyl-6-ethyl-2-thiouracil

説明

5-Butyl-6-ethyl-2-thiouracil is a thiouracil derivative characterized by a pyrimidine ring substituted with butyl and ethyl groups at the 5- and 6-positions, respectively, and a thione group at position 2. Thiouracil analogs are historically significant for their antithyroid activity, inhibiting thyroid hormone synthesis by blocking iodine organification and coupling reactions.

特性

CAS番号 |

99167-36-9 |

|---|---|

分子式 |

C10H16N2OS |

分子量 |

212.31 g/mol |

IUPAC名 |

5-butyl-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C10H16N2OS/c1-3-5-6-7-8(4-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14) |

InChIキー |

CVUUUVXCTJCXGC-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=C(NC(=S)NC1=O)CC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, such as sodium ethoxide, followed by the addition of butyl bromide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxopyrimidine.

Reaction Conditions:

Reagents: Ethyl acetoacetate, thiourea, sodium ethoxide, butyl bromide

Solvent: Ethanol

Temperature: Reflux

Time: 6-8 hours

Industrial Production Methods

In an industrial setting, the production of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

化学反応の分析

Types of Reactions

5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The carbonyl group can be reduced to form a dihydropyrimidine derivative.

Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Alkyl halides or aryl halides in the presence of a base, such as potassium carbonate

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Dihydropyrimidine derivatives

Substitution: Alkyl or aryl-substituted thioxopyrimidines

科学的研究の応用

5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thioxo group and the pyrimidine ring are crucial for its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and chemical differences between 5-butyl-6-ethyl-2-thiouracil and its closest analogs:

Structural and Functional Insights:

Substituent Effects on Bioactivity: The alkyl chain length at positions 5 and 6 influences lipophilicity and membrane permeability. For example, this compound (butyl/ethyl) is more lipophilic than 5-ethyl-6-methyl-2-thiouracil (ethyl/methyl), which may enhance tissue penetration but reduce aqueous solubility . Analogous thiouracils (e.g., 6-propyl-2-thiouracil) are known antithyroid agents, suggesting that larger substituents (butyl vs. methyl) may modulate potency or metabolic stability .

Synthetic Accessibility :

- 5-Ethyl-6-methyl-2-thiouracil (CAS 39083-15-3) is commercially available, with documented synthesis routes involving cyclization of thiourea with β-keto esters . The synthesis of this compound likely follows similar pathways but requires optimization for bulkier substituents.

Toxicity and Stability :

- Thiouracil derivatives are prone to oxidation at the thione group, forming disulfide linkages. The ethyl and butyl groups in This compound may sterically hinder this oxidation compared to smaller analogs like 5-ethyl-6-methyl-2-thiouracil .

生物活性

5-Butyl-6-ethyl-2-thiouracil is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with butyl and ethyl substituents, enhancing its hydrophobicity and potentially improving its bioavailability. The presence of a thioxo group at position two contributes to its reactivity and interaction with biological macromolecules such as proteins and nucleic acids.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃N₂OS |

| Molecular Weight | 185.28 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic microorganisms. For instance, inhibition zones were measured using agar diffusion methods, revealing substantial inhibition against bacteria and fungi .

Case Study: Antimicrobial Efficacy

- Test Organisms: E. coli, S. aureus, C. albicans

- Inhibition Zone Diameter (mm):

- E. coli: 15 mm

- S. aureus: 12 mm

- C. albicans: 10 mm

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, although detailed mechanisms remain to be elucidated. Its interactions with viral enzymes could inhibit replication processes, making it a candidate for further research in antiviral drug development.

Anticancer Properties

This compound has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and modulation of signaling pathways such as JNK/p38 pathways .

Case Study: Anticancer Mechanism

- Cell Line: Human acute promyelocytic leukemia cells

- Findings: Induction of caspase-mediated apoptosis and DNA double-strand breaks.

The mechanism of action of this compound is thought to involve binding to specific enzymes or receptors, leading to the modulation of cellular pathways. The thioxo group enhances binding affinity to molecular targets, which may result in the inhibition of enzyme activity or disruption of signaling pathways critical for cell proliferation and survival .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties attributed to the specific substituents on the pyrimidine ring of this compound:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one | Lacks butyl and ethyl substituents | Less hydrophobic; potentially lower activity |

| 5-Methyl-6-ethyl-2-thiouracil | Contains a methyl group instead of butyl | Altered chemical reactivity |

| 5-Butyl-6-methyl-2-thiouracil | Contains a methyl group instead of ethyl | Affects solubility and interaction with targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。